1,4-DI-Tert-butoxy-2-cyclopropoxybenzene
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Overview
Description
1,4-DI-Tert-butoxy-2-cyclopropoxybenzene: is an organic compound characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI-Tert-butoxy-2-cyclopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has reactive sites at the 1,4-positions.
Introduction of Tert-butoxy Groups: The tert-butoxy groups are introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Cyclopropoxy Group Addition: The cyclopropoxy group is added via a cyclopropanation reaction, which involves the use of a cyclopropyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-DI-Tert-butoxy-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tert-butoxy groups to tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-DI-Tert-butoxy-2-cyclopropoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-DI-Tert-butoxy-2-cyclopropoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butoxy and cyclopropoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic reactions, as well as radical mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: This compound has similar tert-butyl groups but differs in the presence of methoxy groups instead of cyclopropoxy groups.
p-Di-t-butoxybenzene: Similar in having tert-butoxy groups but lacks the cyclopropoxy group.
Uniqueness
1,4-DI-Tert-butoxy-2-cyclopropoxybenzene is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H26O3 |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-cyclopropyloxy-1,4-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)19-13-9-10-14(20-17(4,5)6)15(11-13)18-12-7-8-12/h9-12H,7-8H2,1-6H3 |
InChI Key |
YXAQMMXARGRELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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